Product packaging for DL-Allylglycine(Cat. No.:CAS No. 7685-44-1)

DL-Allylglycine

Cat. No.: B1665243
CAS No.: 7685-44-1
M. Wt: 115.13 g/mol
InChI Key: WNNNWFKQCKFSDK-UHFFFAOYSA-N
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Description

Significance in Chemical Biology and Neuroscience Research

In the field of chemical biology, the significance of DL-Allylglycine lies in its utility as an unnatural amino acid. Its terminal alkene group provides a reactive handle for chemical modifications, allowing for the synthesis of novel peptides and proteins with tailored functions. This has opened avenues for protein engineering and the development of new biomaterials. nih.gov

The impact of this compound in neuroscience is primarily attributed to its potent proconvulsant activity. It acts as an inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for the synthesis of the primary inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA). wikipedia.orgnih.gov By reducing GABA levels, this compound disrupts the delicate balance between excitatory and inhibitory signaling in the central nervous system, leading to increased neuronal excitability and seizures. nih.govf1000research.com This property has made it an invaluable tool for inducing experimental seizures in animal models to study the pathophysiology of epilepsy and to screen potential anticonvulsant therapies. nih.govkuleuven.be

Overview of Primary Academic Research Trajectories

The academic research involving this compound has predominantly followed two main trajectories: its application in the synthesis of modified biopolymers and its use as a pharmacological agent to investigate GABAergic neurotransmission and epilepsy.

Research in chemical biology has explored the enzymatic incorporation of allylglycine into peptides. nih.gov Studies have demonstrated the feasibility of using proteases to catalyze the formation of dipeptides and even tetrapeptides containing allylglycine. nih.gov This line of research aims to create novel polymers with potentially biocompatible or biodegradable properties. The ability to introduce a reactive allyl group into a peptide backbone allows for subsequent chemical modifications, a powerful strategy in protein engineering and material science.

In neuroscience, the primary research trajectory has been the use of this compound to model epilepsy. By inhibiting GAD and consequently depleting GABA levels, researchers can reliably induce seizures in various animal models, including rodents and baboons. nih.govnih.gov These models are instrumental in elucidating the mechanisms of seizure initiation and propagation. Furthermore, the distinct seizure profiles induced by allylglycine, which can differ from those induced by other convulsants, provide insights into the specific roles of presynaptic GABAergic dysfunction in different seizure types. nih.gov

Interactive Data Tables

Below are interactive data tables summarizing key information about this compound and its research applications.

Table 1: Properties of this compound

PropertyValue
IUPAC Name2-Aminopent-4-enoic acid
Chemical FormulaC5H9NO2
Molar Mass115.13 g/mol
AppearanceWhite crystalline powder
Key Biological ActivityInhibitor of Glutamate Decarboxylase (GAD)

Table 2: Research Applications of this compound

Research AreaApplicationKey Findings
Chemical Biology Incorporation into peptidesProteases can be used to synthesize peptides containing allylglycine, creating novel biomaterials. nih.gov
Neuroscience Induction of experimental seizuresInhibition of GABA synthesis leads to seizures, providing a model to study epilepsy. nih.govnih.govnih.gov
Neuroscience Investigation of GABAergic pathwaysDepletion of GABA allows for the study of the role of inhibitory neurotransmission in various brain functions. f1000research.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B1665243 DL-Allylglycine CAS No. 7685-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNNWFKQCKFSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Record name allylglycine
Source Wikipedia
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DSSTOX Substance ID

DTXSID701313217
Record name 2-Amino-4-pentenoic acid
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Molecular Weight

115.13 g/mol
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CAS No.

7685-44-1, 1069-48-3
Record name 2-Amino-4-pentenoic acid
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Record name Allylglycine
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Record name 2-Amino-4-pentenoic acid
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Record name DL-2-aminopent-4-enoic acid
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Enzymatic and Metabolic Studies of Dl Allylglycine

Glutamate (B1630785) Decarboxylase (GAD) Inhibition Mechanisms

DL-Allylglycine is recognized primarily for its ability to inhibit Glutamate Decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. wikipedia.orgscbt.com This inhibition disrupts the normal balance of neurotransmission, a property that has been exploited in research to understand the role of GABA in the central nervous system. scbt.com

Direct Inhibition of GAD by L-Allylglycine In Vitro

In laboratory studies using isolated enzyme preparations (in vitro), L-allylglycine on its own is a relatively weak inhibitor of GAD. nih.gov High concentrations of L-allylglycine, in the range of 1 to 80 millimolar (mM), are required to achieve significant inhibition of the enzyme's activity. targetmol.com Research has determined the inhibition constant (Ki) for L-allylglycine to be approximately 50 mM, confirming its low direct inhibitory potency against GAD. nih.gov

Role of Metabolic Conversion to 2-Keto-4-Pentanoic Acid (KPA) In Vivo

The pronounced physiological effects observed in vivo are not primarily due to L-allylglycine itself but rather to its metabolic product. targetmol.com Within a biological system, L-allylglycine undergoes deamination, a metabolic process that converts it into 2-keto-4-pentanoic acid (KPA). nih.gov KPA is a substantially more potent inhibitor of GAD, with a Ki value of 10⁻⁶ M, making it several orders of magnitude more effective at blocking the enzyme than its parent compound. nih.gov This metabolic conversion explains the significant discrepancy between the weak in vitro and strong in vivo activity of allylglycine. targetmol.com

Differential Stereoisomer Activity in GAD Inhibition

The two stereoisomers of allylglycine, L-allylglycine and D-allylglycine, exhibit different levels of biological activity related to GAD inhibition. The L-isomer is considerably more potent in eliciting physiological responses. nih.gov This difference is quantified by the median effective dose (ED50) required to induce seizures in mice, a common measure of GAD inhibition in vivo. The ED50 for L-allylglycine is 375 micrograms per kilogram (µg/kg), whereas the ED50 for D-allylglycine is 804 µg/kg, indicating that the L-form is more than twice as potent. nih.gov Furthermore, studies involving direct injection into the rat hypothalamus have shown that L-allylglycine, but not D-allylglycine, causes significant physiological effects correlated with GABA reduction. targetmol.com

Inhibitory Activity of Allylglycine Stereoisomers and its Metabolite on GAD

Compound Measurement Value Potency
L-Allylglycine Ki (in vitro) ~50 mM Weak
2-Keto-4-Pentanoic Acid (KPA) Ki (in vitro) 10⁻⁶ M Strong
L-Allylglycine ED50 (in vivo, mouse) 375 µg/kg More Potent
D-Allylglycine ED50 (in vivo, mouse) 804 µg/kg Less Potent

Biosynthetic and Catabolic Pathways Involvement

Beyond its role as a GAD inhibitor, this compound has been utilized as a tool in broader metabolic studies and is a substrate for certain microbial catabolic pathways.

Bacterial Catabolism and Degradation Products (e.g., Pseudomonas putida)

The bacterium Pseudomonas putida has demonstrated the ability to metabolize allylglycine, but it shows a distinct preference for one of the stereoisomers. Spontaneous mutants of P. putida can utilize D-allylglycine as a source of carbon and nitrogen for growth, while they are unable to utilize the L-isomer. nih.gov The catabolism of D-allylglycine in this bacterium is initiated by a membrane-bound D-allylglycine dehydrogenase, which catalyzes its conversion to 2-keto-4-pentenoic acid. nih.govnih.gov This intermediate is then further broken down into pyruvate (B1213749) and acetaldehyde (B116499) by other enzymes encoded on the bacterium's TOL plasmid. nih.gov

**Bacterial Catabolism of D-Allylglycine by *Pseudomonas putida***

Substrate Key Enzyme(s) Intermediate Final Degradation Products
D-Allylglycine D-allylglycine dehydrogenase, 2-keto-4-pentenoic acid hydratase, 2-keto-4-hydroxyvalerate aldolase 2-Keto-4-pentenoic acid Pyruvate, Acetaldehyde

Intermediacy in Other Biosynthetic Pathways (e.g., L-lysine pathway, methionine analogs)

While this compound is not a direct, natural intermediate in the primary metabolic pathways for L-lysine or methionine, its structural characteristics position it as a relevant analog to key precursors in these biosynthetic routes. The biosynthesis of L-lysine in bacteria and higher plants primarily occurs via the diaminopimelate (DAP) pathway, which starts from aspartate and involves several enzymatic steps to produce L-lysine. wikipedia.orglibretexts.org Fungi, in contrast, utilize the α-aminoadipate (AAA) pathway. wikipedia.org

This compound's carbon backbone bears resemblance to intermediates in these pathways, such as α-aminoadipate. Although direct evidence of its role as a metabolic intermediate is not established, its structural analogy to amino acid precursors like homoserine, a branch-point intermediate in methionine and threonine biosynthesis, is noteworthy. nih.gov The synthesis of methionine analogs often involves enzymatic pathways that can potentially recognize and process structurally similar non-canonical amino acids. For instance, the synthesis of DL-homomethionine has been reported alongside that of this compound, indicating shared synthetic strategies that could imply metabolic proximity.

Enzyme-Substrate Interactions and Biocatalytic Applications

The unique chemical structure of this compound, particularly its allyl group, makes it a valuable substrate for enzymes capable of catalyzing reactions at the γ-carbon. This reactivity is central to its applications in biocatalysis for generating novel chemical structures.

The terminal double bond in allylglycine's side chain allows it to act as a precursor to an electrophilic center in enzyme-catalyzed reactions. This "pro-electrophile" nature is particularly evident in its interaction with pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, such as methionine γ-lyase (MGL). rsc.orgwikipedia.orgacs.org These enzymes can catalyze γ-elimination and γ-substitution reactions. rsc.orgacs.orglibretexts.org

In the presence of MGL, L-allylglycine can undergo an oxidative deamination process. nih.gov The enzyme facilitates the abstraction of the α-proton and subsequent electronic rearrangements, effectively activating the γ-position for chemical modification. Methionine γ-lyase from Pseudomonas putida has been shown to catalyze the deamination and γ-addition reactions of L-vinylglycine, a related olefinic amino acid. drugbank.com The enzyme also processes L-allylglycine, converting it to α-ketovalerate. nih.gov This transformation underscores the enzyme's ability to recognize the allyl side chain and catalyze reactions at the γ-position, which is analogous to the γ-elimination of the methylthio group from methionine. wikipedia.orgresearchgate.net

The interaction of L-allylglycine with methionine γ-lyase can be summarized by the following reaction:

Table 1: Enzymatic Conversion of L-Allylglycine by Methionine γ-lyase

Substrate Enzyme Product Reaction Type

This table illustrates the enzymatic conversion of L-allylglycine, highlighting its role as a substrate for γ-elimination reactions.

This compound serves as a versatile precursor in the stereoselective synthesis of other non-canonical amino acids. Enzymes can be employed to either resolve the racemic mixture of this compound or to use one of its enantiomers as a substrate for further chemical modification.

One approach involves the use of acylases in a process known as tandem catalysis. For example, the production of enantiopure D-allylglycine can be achieved using a combination of an N-succinyl-amino acid racemase (NSAR) and a D-acylase. frontiersin.org This system allows for the dynamic kinetic resolution of a racemic N-acetylated allylglycine derivative.

Furthermore, the reactivity of the allyl group can be harnessed to synthesize a variety of other non-canonical amino acids. Pyridoxal phosphate-dependent enzymes, like methionine γ-lyase, are capable of catalyzing γ-replacement reactions where the allyl group is substituted with other functional groups. MGL can catalyze the γ-replacement of L-methionine with various thiol compounds. drugbank.com This catalytic promiscuity extends to L-allylglycine, allowing it to serve as a scaffold for generating new amino acids. By reacting L-allylglycine with different thiols in the presence of MGL, a range of S-substituted γ-cystathionine analogs can be synthesized stereoselectively.

Table 2: Stereoselective Synthesis of Non-Canonical Amino Acids from L-Allylglycine

Enzyme System Substrate Reactant Product Synthesis Type
N-succinyl-amino acid racemase / D-acylase N-acetyl-DL-allylglycine - D-Allylglycine Dynamic Kinetic Resolution

This table details enzymatic strategies for the stereoselective synthesis of D-allylglycine and other non-canonical amino acids using this compound as a starting material.

Dl Allylglycine in Experimental Models of Neurological Disorders

Development and Validation of Seizure Models

The utility of DL-Allylglycine as a convulsant agent stems from its well-defined mechanism of action, which allows for the creation of consistent and reproducible seizure models. These models are crucial for understanding the underlying pathophysiology of epilepsy and for the initial screening of potential new therapies.

This compound is used to induce acute seizures in various animal models. Its primary mechanism involves the inhibition of glutamate (B1630785) decarboxylase (GAD), the key enzyme responsible for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.govvub.be By blocking GAD, this compound leads to a depletion of GABA in the brain. nih.govvub.be This reduction in GABAergic inhibition results in an imbalance between excitatory and inhibitory signals, leading to neuronal hyperexcitability and the generation of seizures. nih.govresearchgate.net

This method of inducing seizures is valuable because it directly targets a fundamental pathway implicated in epilepsy. The resulting seizures can be characterized both behaviorally and electrographically. vub.be For instance, studies in rats have detailed the progression of seizure components following the administration of this compound. The predictable onset and nature of these chemically-induced seizures make them a standardized model for investigating seizure phenomena and for the preliminary testing of anticonvulsant compounds. In developing rats, the electroclinical patterns of this compound-induced seizures evolve with the maturation of the central nervous system, suggesting the model can also be used to study developmental aspects of epilepsy.

A significant challenge in epilepsy treatment is the occurrence of drug-resistant seizures, affecting approximately one-third of patients. vub.be The this compound seizure model has proven to be a valuable tool for studying this phenomenon. nih.govvub.be A key feature of this model is its demonstrated high level of resistance to several standard antiepileptic drugs (AEDs). nih.gov

In studies using this model, many conventional AEDs show limited efficacy, which mirrors the clinical situation of treatment-resistant epilepsy. nih.gov This resistance provides a platform to investigate the mechanisms that underlie pharmacoresistance and to screen for novel therapeutic agents that may be effective where current drugs fail. The model allows researchers to separate drug-responsive from non-responsive outcomes, providing a crucial tool for understanding why seizures become intractable.

The this compound seizure model has been characterized across multiple species, enhancing its versatility and applicability in neuroscience research. A significant advantage is the ability to conduct cross-species comparisons, which can validate findings and facilitate higher-throughput screening.

Mouse and Larval Zebrafish: Extensive research has performed side-by-side comparisons of acute this compound treatment in mice and larval zebrafish. nih.govvub.be These studies revealed that the seizure progression rate and the kinetics of GABA depletion were remarkably comparable in both species. nih.govvub.be Furthermore, the behavioral profiles of AED activity were highly analogous between zebrafish larvae and mice. nih.govvub.be Given these similarities, the larval zebrafish model using this compound is proposed as a convenient and high-throughput alternative for studying treatment-resistant seizures, as it is less time-consuming and labor-intensive than rodent models. nih.govvub.be

Cat: The effects of this compound have also been investigated in cats. Intravenous administration of the compound was shown to provoke epileptiform EEG patterns, either spontaneously or in response to intermittent light stimulation. nih.gov The study noted a primary role of the cortex in the increased brain excitability and photosensitivity observed after allylglycine administration. nih.gov This photosensitive epileptiform activity in cats treated with this compound has been suggested as a useful experimental model for evaluating the efficacy of anticonvulsant drugs. nih.gov

Other Species: The convulsant effects of this compound have also been documented in rats and photosensitive baboons (Papio papio), further demonstrating its broad utility as a tool for inducing seizures across different animal models.

Assessment of Therapeutic Interventions

Once a reliable seizure model is established, it can be used to evaluate the effectiveness of various therapeutic strategies. The this compound model is particularly suited for assessing interventions that target seizure control, especially those aimed at the GABAergic system.

The this compound model is frequently used to test the efficacy of a wide range of anticonvulsant drugs with diverse mechanisms of action. nih.gov These studies are critical for characterizing the pharmacological profile of the model and for identifying compounds with potential therapeutic value.

In a comparative study, five different AEDs were tested in the mouse and zebrafish allylglycine models. nih.govvub.be The results showed that diazepam and sodium valproate were effective at providing protection against the induced seizures. nih.govvub.be In contrast, levetiracetam, phenytoin, and topiramate (B1683207) exhibited only limited protective effects, primarily delaying mortality at doses close to those causing motor impairment in mice. nih.govvub.be Similarly, a study in rats found that while drugs like clonazepam, phenobarbital, and valproate sodium antagonized the seizure components, ethosuximide (B1671622) and trimethadione (B1683041) did not. This differential efficacy helps to classify the predictive value of the model for specific seizure types, suggesting it may differentiate drugs effective against partial or generalized convulsive seizures from those for absence seizures.

Table 1: Efficacy of Anticonvulsant Drugs in the this compound Seizure Model

Drug Species Efficacy Finding Citation
Diazepam Mouse, Zebrafish Protective Displayed protective activity against AG-induced seizures. nih.gov, vub.be
Sodium Valproate Mouse, Zebrafish Protective Displayed protective activity against AG-induced seizures. nih.gov, vub.be
Levetiracetam Mouse Limited Effect Showed only a limited protective effect (mainly mortality delay). nih.gov, vub.be
Phenytoin Mouse Limited Effect Showed only a limited protective effect (mainly mortality delay). nih.gov, vub.be
Topiramate Mouse Limited Effect Showed only a limited protective effect (mainly mortality delay). nih.gov, vub.be
Clonazepam Rat Protective Antagonized seizure components.
Phenobarbital Rat Protective Antagonized seizure components.
Ethosuximide Rat Ineffective Did not antagonize seizure components.
Trimethadione Rat Ineffective Did not antagonize seizure components.

Given that this compound induces seizures by disrupting GABA synthesis, the model is fundamentally linked to the study of the GABA system. researchgate.net An imbalance in the activity of GABA and the excitatory neurotransmitter glutamate is a key factor in the pathogenesis of epilepsy. researchgate.net Therefore, the this compound model serves as an ideal platform for investigating therapies that aim to restore or enhance GABAergic inhibition. researchgate.net

Drugs that enhance GABAergic transmission are a cornerstone of antiseizure medication. researchgate.net The this compound model allows researchers to test novel GABA-targeting therapies. This includes compounds that act as positive allosteric modulators of GABA-A receptors, inhibitors of GABA reuptake, or other innovative approaches designed to increase GABA-mediated inhibition. By evaluating the ability of these therapies to counteract the seizures induced by GABA depletion, researchers can gain insights into their potential efficacy for treating epilepsy. The model provides direct evidence for the crucial role of GABA in controlling neuronal excitation and serves as a proving ground for the development of the next generation of GABAergic drugs. researchgate.net

Neurophysiological Characterization in Model Systems

The neurophysiological effects of this compound have been extensively studied to understand its role in inducing seizure-like states in various animal models. These investigations primarily utilize electroencephalography (EEG) to record and analyze the changes in brain electrical activity following the administration of the compound.

Integrated Biochemical and Behavioral Assessments

The neurophysiological effects of this compound are intrinsically linked to specific biochemical alterations in the brain and corresponding behavioral changes. Research integrating these different levels of analysis provides a more complete picture of the compound's mechanism of action.

The primary biochemical mechanism underlying the proconvulsant effects of this compound is the inhibition of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This inhibition leads to a reduction in brain GABA levels, thereby disrupting the balance between excitatory and inhibitory neurotransmission and increasing neuronal excitability.

In rats, L-allylglycine-induced seizures are associated with significant and widespread decreases in GABA concentrations, ranging from -32% to -54% across different brain regions, including the cortex, cerebellum, and hippocampus. nih.govcapes.gov.br This depletion of GABA is accompanied by a notable increase in glutamine concentrations (+10% to +53%) and a decrease in cortical aspartate levels (-14%). nih.govcapes.gov.br These changes in amino acid neurotransmitter levels are a direct consequence of the metabolic disruption caused by GAD inhibition and are central to the generation of seizures.

Behaviorally, the administration of this compound in mice leads to seizures with a relatively long latency period. nih.gov In developing rats, the behavioral manifestations of seizures are initially atypical and poorly correlated with EEG findings, but they mature over time to resemble adult seizure patterns. nih.gov Focal injections of allylglycine into specific brain regions, such as the cerebellum and caudate nucleus in rats, have been used to study its localized behavioral effects. nih.gov

The integration of these findings shows a clear causal chain: this compound inhibits GAD, leading to a decrease in GABA levels. This biochemical change results in the hyperexcitability of neurons, which manifests as epileptiform activity on EEG recordings and culminates in observable seizure behaviors. The specifics of these manifestations can be influenced by factors such as the animal model used and its developmental stage.

Table 2: Integrated Biochemical and Behavioral Findings for Allylglycine-Induced Seizures

Animal ModelBiochemical Changes (in brain tissue)Behavioral Manifestations
RatsGeneralized decrease in GABA (-32% to -54%). nih.govcapes.gov.br Increase in glutamine (+10% to +53%). nih.govcapes.gov.br Decrease in cortical aspartate (-14%). nih.govcapes.gov.brAtypical behavioral modifications in early development, evolving to more specific seizure patterns with age. nih.gov Localized behavioral effects upon focal injection. nih.gov
MiceInhibition of L-glutamate 1-carboxy-lyase (GAD) activity is evident before seizure onset and is maximal just before or during seizure activity. nih.govSeizures with a long latency period (44-240 min). nih.gov

Advanced Synthetic Methodologies and Chemical Applications of Dl Allylglycine

Chiral Synthesis and Stereoisomer Applications

The biological and chemical activity of allylglycine is highly dependent on its stereochemistry. Consequently, methods to access enantiomerically pure forms of the amino acid are of paramount importance.

The development of methods for the enantioselective synthesis of unnatural α-amino acids like allylglycine is a significant area of research. medchemexpress.com These methods are crucial as they provide access to chiral building blocks for various applications. nih.gov Modern synthetic strategies often seek to overcome the limitations of traditional methods, which may use toxic reagents and are not easily scalable. nih.govsigmaaldrich.com

One advanced approach is the use of photoredox-mediated C–O bond activation. This method can use aliphatic alcohols as radical precursors and a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor to construct the α-amino acid backbone. nih.govsigmaaldrich.com This redox-neutral process is highly atom-economical, with carbon dioxide as the only stoichiometric byproduct. nih.govsigmaaldrich.com Another sophisticated strategy involves tandem catalysis, such as a palladium-catalyzed N-allylation followed by an enantioselective nih.govwikipedia.org-sigmatropic rearrangement promoted by a chiral isothiourea catalyst. medchemexpress.com This particular tandem protocol allows for the formation of α-amino acid derivatives with two adjacent stereocenters. medchemexpress.com Biocatalytic systems also present a powerful and sustainable route. For instance, NADH-driven biocatalytic systems have been developed for the asymmetric synthesis of other non-natural amino acids, offering high yields and excellent enantioselectivity under mild conditions. f1000research.com

Asymmetric Synthesis Method Key Features Catalyst/Reagent Examples
Photoredox Catalysis Redox-neutral, atom-economical, uses readily available precursors. nih.govsigmaaldrich.comChiral N-sulfinyl imine, photoredox catalyst. nih.govsigmaaldrich.com
Tandem Relay Catalysis Forms multiple stereocenters in one sequence. medchemexpress.comPalladium catalyst and chiral isothiourea (e.g., tetramisole). medchemexpress.com
Biocatalysis High enantioselectivity, mild reaction conditions, sustainable. f1000research.comEngineered enzymes (e.g., NADH-driven biocatalytic systems). f1000research.com

Kinetic resolution is a widely used technique to separate a racemic mixture, such as DL-allylglycine, into its individual enantiomers. researchgate.net This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. researchgate.net

Enzymatic kinetic resolution is particularly effective. Acylase I, for example, is used in the enantioselective hydrolysis of N-acyl amino acids, a process that can resolve racemic mixtures of unnatural amino acids. wikipedia.org A specific application involving an allylglycine derivative is the chemoenzymatic synthesis of diastereomers of 4-hydroxypipecolic acid, which begins with the kinetic resolution of N-acetyl-(R,S)-allylglycine. wikipedia.org Similarly, penicillin G acylase (PGA) has been employed for the kinetic resolution of racemic amino acids through enantioselective acylation, where the L-enantiomer is preferentially converted to its N-phenylacetyl derivative. scbt.com Dynamic kinetic resolution (DKR) is an even more powerful variant where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired single enantiomer. google.com This has been achieved with ruthenium catalysts for the reduction of various substrates. google.com

The biological effects of allylglycine are stereospecific, primarily attributed to the L-enantiomer. L-Allylglycine is a known inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). medchemexpress.comwikipedia.orgscbt.comtargetmol.com Inhibition of GAD by L-allylglycine leads to a reduction in brain GABA concentrations, which can induce convulsions in animal models. medchemexpress.comnih.govwikipedia.org

In this context, D-allylglycine serves a critical role as an experimental control. sigmaaldrich.com Because it is the enantiomer of the active L-allylglycine, it is used in GABA-related research to differentiate the specific physiological effects of GAD inhibition from any non-specific effects of the molecule. nih.govsigmaaldrich.com A comparative study demonstrated that both D- and L-allylglycine could produce convulsions and affect GABA concentrations, though their potency and effects can differ, underscoring the importance of studying each stereoisomer. nih.gov

Stereoisomer Primary Biological Activity Role in GABA Research
L-Allylglycine Inhibitor of Glutamate Decarboxylase (GAD). medchemexpress.comwikipedia.orgscbt.comtargetmol.comActive agent to study the effects of reduced GABA biosynthesis. nih.govf1000research.com
D-Allylglycine Less active or inactive enantiomer. sigmaaldrich.comControl supplement to distinguish specific from non-specific effects. nih.govsigmaaldrich.com

Role as a Versatile Chemical Building Block

The bifunctional nature of this compound, possessing both an amino acid moiety and a reactive allyl group, makes it a valuable starting material for the synthesis of more complex molecules.

This compound and its derivatives serve as important precursors in the development of pharmaceuticals. google.comgoogle.com The allylglycine scaffold is particularly relevant in the synthesis of anticonvulsant drugs. A prominent example is Vigabatrin (γ-vinyl GABA), a potent antiepileptic agent. nih.govresearchgate.net Vigabatrin works by irreversibly inhibiting GABA transaminase (GABA-T), the enzyme that breaks down GABA, thereby increasing GABA levels in the brain. nih.gov The chemical structure of Vigabatrin is 4-amino-5-hexenoic acid, which is structurally analogous to allylglycine (2-amino-4-pentenoic acid). nih.govwikipedia.org Numerous synthetic routes have been developed to produce Vigabatrin, highlighting the importance of this structural class in medicinal chemistry. nih.govresearchgate.netresearchgate.net The development of such drugs illustrates how a simple non-proteinogenic amino acid can be a key starting point in a drug discovery program. google.commdpi.com

The incorporation of unnatural amino acids like this compound into peptides is a key strategy for creating peptide mimetics. These modified peptides often exhibit enhanced properties compared to their natural counterparts, such as increased resistance to enzymatic degradation, improved oral bioavailability, and constrained conformations that can lead to higher receptor affinity and selectivity.

The synthesis of peptides containing allylglycine requires careful strategic planning. researchgate.net Standard peptide synthesis involves the protection of the amino group of one amino acid and the activation of the carboxyl group of another to form a peptide bond. researchgate.net When incorporating allylglycine, the allyl side chain introduces an additional reactive site that may need to be considered or protected, depending on the subsequent reaction conditions, to prevent unwanted side reactions. The expansion of the genetic code to include non-canonical amino acids is a major challenge and focus in peptide medicinal chemistry. nih.gov

Incorporation into Polymeric Structures for Biological Function (e.g., antimicrobial peptide mimics)

The unique structure of this compound, featuring a terminal alkene on its side chain, makes it a valuable monomer for synthesizing functional polypeptides. These polymers serve as scaffolds that can be chemically modified to create materials with specific biological activities, most notably as mimics of antimicrobial peptides (AMPs). AMPs are a class of naturally occurring peptides that exhibit broad-spectrum antimicrobial properties, and synthetic mimics aim to replicate their function while overcoming limitations such as high manufacturing cost and poor stability. mdpi.comnih.gov

The primary method for polymerizing this compound is through the ring-opening polymerization (ROP) of its corresponding N-carboxy anhydride (B1165640) (NCA). This compound is first reacted with an agent like triphosgene (B27547) to form this compound NCA. researchgate.net This monomer can then be polymerized using an initiator, such as n-hexylamine or an amine-terminated polymer like PEG-amine, to yield poly(this compound) (PAG). researchgate.netmpg.de

The resulting PAG is a versatile precursor. The pendant allyl groups along the polymer backbone are readily accessible for post-polymerization modification. This strategy allows for the introduction of various functional groups to tailor the polymer's properties. A significant application is the creation of cationic, amphiphilic structures that mimic the membrane-disrupting mechanism of natural AMPs. nih.govmpg.de By modifying the allyl groups, researchers can create polymers that effectively kill a broad spectrum of bacteria, including drug-resistant strains, by disrupting their cell membranes. nih.govmpg.denih.gov This approach is promising for developing new antimicrobial agents that are less susceptible to resistance. nih.gov

Research has demonstrated the effectiveness of this methodology. For instance, poly(D-AG) has been synthesized and subsequently modified via thiol-ene chemistry to produce antimicrobial polymers that show activity against both gram-positive sensitive and multi-drug-resistant bacteria. The polymer's effectiveness can be tuned by adjusting factors like the carbon spacer and the degree of functionalization.

Novel Chemical Transformations

Application in Multi-Component Reactions (e.g., Ugi-4CR)

This compound serves as a valuable building block in multi-component reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR). The Ugi reaction is a powerful tool in synthetic chemistry that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide in a single step to produce α-acylamino amides. youtube.comacs.org This efficiency makes it highly suitable for generating diverse libraries of complex molecules like peptidomimetics. youtube.comrsc.org

When an α-amino acid like allylglycine is used, it can provide both the amine and carboxylic acid functionalities, leading to a Ugi 5-center-4-component reaction (U-5C-4CR). mdpi.com This process is highly effective for creating multifunctional scaffolds.

Specific research has demonstrated the utility of allylglycine in this context. In one example, allylglycine was reacted with o-bromo-benzaldehyde and benzyl (B1604629) isocyanide to form a cyclic Ugi adduct. mdpi.com This intermediate was then subjected to a subsequent microwave-assisted Heck cyclization, a powerful carbon-carbon bond-forming reaction, to generate complex N-containing heterocyclic structures. mdpi.com In another application, an allylglycine-loaded Wang resin was successfully used as the amine component in a solid-phase Ugi reaction, showcasing its versatility in combinatorial chemistry workflows. acs.org

Table 1: Example of Ugi Reaction Involving Allylglycine

Component 1 Component 2 Component 3 Key Post-MCR Step Final Product Type Reference
Allyl glycine (B1666218) o-Bromo-benzaldehyde Benzyl isocyanide Heck Cyclization N-containing heterocycle mdpi.com
Allylglycine (on resin) Ketone / Aldehyde Carboxylic Acid / Isocyanide Cleavage from resin Peptidomimetic acs.org

Use in Thiol-Ene Click Chemistry

The terminal alkene of the allylglycine side chain is an ideal functional handle for modification via thiol-ene "click" chemistry. This reaction, which involves the addition of a thiol (R-SH) across a double bond, is prized for its high efficiency, mild reaction conditions, and high selectivity, which minimizes side reactions. springernature.comauburn.edu The process is typically initiated by UV light or thermal radical initiators and is compatible with a wide range of functional groups, making it exceptionally useful for modifying complex biomolecules and polymers in aqueous conditions. mpg.deauburn.edu

The primary application in the context of this compound involves the post-polymerization modification of poly(this compound) (PAG). The pendant allyl groups on the PAG backbone serve as anchor points for attaching various thiol-containing molecules. This allows for precise control over the final properties of the polymer.

Key research findings in this area include:

Quantitative Functionalization : PAG has been quantitatively functionalized with molecules like methyl 3-mercaptopropionate (B1240610) using thermal initiators (e.g., AIBN) or with slightly lower efficiency using photochemical methods. mpg.de

Glycosylation : The thiol-ene reaction has been used to attach thiol-functionalized sugars, such as 1-thio-β-D-glucopyranose, to PAG, creating glycosylated polymers that can form stable, water-soluble helices. mpg.de

Biomaterial Preparation : The reaction's biocompatibility makes it suitable for preparing materials like hydrogels for therapeutic delivery. researchgate.netnih.gov The ability to modify polysaccharides and polypeptides via thiol-ene chemistry opens a versatile route to functional biomaterials. researchgate.net

Table 2: Thiol-Ene Modification of Poly(allylglycine)

Polymer Backbone Thiol Reagent Initiation Method Outcome Reference
Poly(allylglycine) Methyl 3-mercaptopropionate Thermal (AIBN) Quantitative functionalization mpg.de
PEG-poly(allylglycine) 1-thio-β-D-glucopyranose Photochemical Glycosylated polymer mpg.de
Poly(allylglycine) Mercaptosuccinic acid UV Irradiation Functionalized polypeptide mpg.de

Biosynthesis of Alkyne-Containing Amino Acids

This compound is structurally related to a key intermediate in the natural biosynthesis of terminal alkyne-containing amino acids. nih.gov The discovery of this biosynthetic pathway in bacteria like Streptomyces cattleya has provided a route to genetically encode the production of bioorthogonal chemical handles within living organisms. nih.gov These alkyne-containing amino acids, such as L-propargylglycine, are invaluable tools for chemical biology, enabling "click" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling and studying biomolecules.

The biosynthesis does not start with allylglycine itself but proceeds through a substituted derivative. The established pathway begins with the common amino acid L-lysine. researchgate.netnih.gov A series of enzymatic transformations occurs:

Halogenation : An Fe(II)/α-ketoglutarate-dependent halogenase first chlorinates L-lysine at the Cγ position. nih.gov

C-C Bond Cleavage : A second enzyme catalyzes an oxidative cleavage of the carbon backbone to produce the vinyl-halide amino acid, 4-Cl-L-allylglycine (Cl-Alg). nih.gov

Alkyne Formation : The crucial step involves an enzyme known as an acetylenase (BesB). This enzyme catalyzes the elimination of the chloride from 4-Cl-L-allylglycine to form the terminal alkyne of L-propargylglycine, likely through a reactive allene (B1206475) intermediate. researchgate.netnih.gov

This pathway represents a novel strategy for enzymatic desaturation and establishes the first known genetically encodable route for producing terminal alkyne L-amino acids in vivo. nih.gov The discovery highlights how nature utilizes a modified allylglycine scaffold to construct another rare and synthetically useful functional group.

Analytical and Methodological Approaches in Dl Allylglycine Research

Electrophysiological Recording Techniques (e.g., EEG)

To investigate the well-known convulsant effects of DL-Allylglycine, researchers primarily use electrophysiological techniques to directly measure changes in brain electrical activity.

Electroencephalography (EEG) is the most common method used in this context. Studies involving animal models, such as cats and rats, have demonstrated that the administration of this compound induces characteristic changes in EEG recordings. nih.govnih.gov Research has shown that this compound provokes the appearance of epileptiform EEG patterns, which can occur spontaneously or in response to stimuli like intermittent light. nih.gov These abnormal patterns, characterized by sharp waves and spikes, often begin in the cerebral cortex before spreading to deeper brain structures like the thalamus. nih.gov Such studies are crucial for creating experimental models of epilepsy to test the efficacy of anticonvulsant drugs. nih.gov The evolution of these EEG patterns has also been studied in developing animals, showing that the manifestation of epileptic activity changes as the brain matures. nih.gov

Table 2: Key Findings from EEG Studies on this compound

Animal Model Key EEG Findings Significance Reference
Cats Provoked spontaneous & photosensitive epileptiform patterns; activity initiated in the cortex. Provides a model for photosensitive epilepsy and supports a cortical role in allylglycine-induced hyperexcitability. nih.gov
Developing Rats Atypical behavioral and EEG changes in early life; patterns mature to resemble adult epilepsy by the 3rd week. Demonstrates the influence of brain maturation on the expression of epileptic seizures. nih.gov

Biochemical Assay Development for Enzyme Activity and Metabolite Quantification

The biological effects of this compound are primarily attributed to its interaction with the GABA (gamma-aminobutyric acid) system. Therefore, biochemical assays targeting enzymes and metabolites in this pathway are essential for mechanistic studies.

This compound, specifically the L-enantiomer, is a known inhibitor of glutamate (B1630785) decarboxylase (GAD) , the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA from glutamate. sigmaaldrich.commedchemexpress.com Therefore, assays measuring GAD activity are central to research on this compound. A typical GAD activity assay involves incubating a biological sample (e.g., brain homogenate) with glutamate and measuring the rate of GABA production. GABA can be quantified using techniques like HPLC or LC-MS. Alternatively, the consumption of the glutamate substrate can be monitored.

Furthermore, allylglycine-induced disruption of GABA synthesis affects downstream metabolic pathways, such as the activity of GABA-transaminase (GABA-T) , the enzyme that degrades GABA. nih.govnih.govmdpi.com Assays for GABA-T activity measure the conversion of GABA and α-ketoglutarate into succinic semialdehyde and glutamate. researchgate.net The activity can be determined by quantifying the formation of glutamate or the disappearance of GABA. These assays are critical for understanding the full impact of this compound on GABAergic neurotransmission and metabolism. mdpi.com

The development of these assays allows for the quantification of key metabolites and enzyme activities, providing a biochemical explanation for the physiological effects observed with techniques like EEG.

Advanced "-omics" Approaches (e.g., iTRAQ, RT-qPCR)

To gain a more comprehensive, systems-level understanding of the cellular response to this compound, advanced "-omics" technologies can be employed. While specific studies applying these techniques directly to this compound are not prominent in the literature, their application represents a logical next step in the research.

Proteomics using iTRAQ (isobaric tags for relative and absolute quantitation) is a powerful mass spectrometry-based method for comparing protein abundance across multiple samples simultaneously. nih.govnih.govresearchgate.net In the context of this compound research, iTRAQ could be used to analyze protein expression changes in brain tissue following induced seizures. This could identify entire pathways and cellular processes affected by the compound, beyond the direct inhibition of GAD. The general workflow involves protein extraction from control and treated samples, digestion into peptides, labeling with distinct iTRAQ reagents, and subsequent analysis by LC-MS/MS to identify and quantify thousands of proteins. researchgate.netcuni.cz

Transcriptomics using RT-qPCR (Reverse Transcription-quantitative Polymerase Chain Reaction) is the gold standard for measuring the expression levels of specific genes. nih.govnih.gov Following treatment with this compound, RT-qPCR could be used to quantify changes in the mRNA levels of genes involved in GABA synthesis and signaling (e.g., GAD1, GAD2), glutamate signaling, or cellular stress responses. This method involves extracting RNA, converting it to complementary DNA (cDNA), and then amplifying specific gene targets using a qPCR machine. nih.gov Accurate normalization using validated reference genes is crucial for obtaining reliable results. nih.gov

Table 3: Potential Applications of "-omics" Technologies in this compound Research

Technology Potential Application Information Gained
iTRAQ Proteomics Identify global protein expression changes in brain tissue after allylglycine-induced seizures. Uncover affected cellular pathways, potential compensatory mechanisms, and novel protein targets. nih.govresearchgate.net
RT-qPCR Quantify expression changes of specific genes (e.g., GAD1, GAD2, neurotransmitter receptors) in response to allylglycine. Reveal transcriptional regulation of key components in the GABAergic system and neuronal response pathways. nih.govnih.gov

Emerging Research Frontiers and Future Directions for Dl Allylglycine Studies

Elucidation of Novel Biological Roles Beyond GAD Inhibition

While the inhibition of GAD is a central aspect of DL-Allylglycine's bioactivity, emerging research indicates its effects are more complex, involving various physiological processes beyond the direct reduction of GABA synthesis.

One area of investigation is its impact on memory and behavior. Studies in mice have shown that the post-trial administration of this compound can impair memory consolidation processes in passive avoidance tasks. nih.gov Interestingly, these studies also revealed that allylglycine can antagonize the memory-improving effects of morphine, suggesting an interplay between GABAergic systems and opioid-mediated memory processes. nih.gov Further research has highlighted the differential effects of its stereoisomers; for instance, injecting L-allylglycine into the posterior hypothalamus of rats produced significant increases in heart rate, an effect not observed with D-allylglycine. targetmol.com This suggests that the biological roles of allylglycine are stereospecific and extend to the autonomic nervous system.

Immunocytochemical studies have revealed that L-allylglycine's impact on the brain is not uniform. Following its administration, different brain regions and cell types show varied changes in GABA levels. nih.gov For example, in the hippocampus, there is a marked decrease in GABA-immunoreactive dots in several layers, while other zones are not significantly affected. nih.gov Furthermore, L-allylglycine has been observed to reduce the immunoreactivity of another amino acid, aspartate, in certain hippocampal cells, indicating its influence may extend to other amino acid transmitter systems. nih.gov In the context of metabolic regulation, inhibiting GAD with allylglycine in pancreatic beta cells was found to enhance glucose-stimulated insulin (B600854) secretion (GSIS), pointing to a potential role in modulating endocrine function. researchgate.net

Table 1: Observed Biological Effects of Allylglycine Beyond GAD Inhibition

Biological System Observed Effect Stereoisomer Key Finding Citation
Central Nervous System Impairment of memory consolidation This compound Antagonized morphine-induced memory improvement. nih.gov
Autonomic Nervous System Increased heart rate L-Allylglycine D-Allylglycine did not produce the same effect. targetmol.com
Neurotransmitter Systems Reduction in aspartate-like immunoreactivity L-Allylglycine Effect observed in hippocampal hilar cells. nih.gov
Endocrine System Enhanced glucose-stimulated insulin secretion Not specified Suggests a role in the regulation of pancreatic beta-cell function. researchgate.net

Exploration of Structure-Activity Relationships for Enhanced Therapeutic Development

The exploration of structure-activity relationships (SAR) is crucial for transforming a compound like this compound from a research tool into a potential therapeutic agent. SAR studies investigate how a molecule's chemical structure relates to its biological activity, guiding the design of new derivatives with improved potency, selectivity, and drug-like properties. nih.govnih.govnih.gov For allylglycine, this involves systematically modifying its structure—the glycine (B1666218) backbone, the allyl side chain, and its stereochemistry—and assessing the impact on its biological targets.

The stereochemistry of allylglycine is a critical factor in its activity. The L-isomer (L-allylglycine) is often more potent than the D-isomer in biological systems. For example, only L-allylglycine, not D-allylglycine, caused significant increases in heart rate when injected into the rat hypothalamus. targetmol.com This stereoselectivity is fundamental for developing targeted therapeutics, as it can help separate desired effects from unwanted ones.

The allyl group itself is a key feature, providing a reactive handle for metabolic conversion. The in vivo potency of L-allylglycine is attributed to its metabolic conversion to 2-keto-4-pentenoic acid, which is a more potent GAD inhibitor. targetmol.com Understanding and controlling this metabolic pathway is a key goal for therapeutic development. SAR studies could explore derivatives with modified allyl groups to alter this conversion rate or change the target profile entirely. By synthesizing and testing a range of derivatives, researchers can build a comprehensive understanding of the pharmacophore—the essential structural features required for activity. researchgate.netgoogle.com This knowledge is invaluable for designing novel compounds with potentially enhanced therapeutic indices for conditions where GABAergic modulation is desired.

Table 2: Key Structural Features of Allylglycine for SAR Exploration

Structural Feature Significance Potential Modifications for SAR Studies Desired Outcome Citation
Stereocenter (α-carbon) Determines stereospecific interactions with targets. L-form is often more active. Synthesis of pure L- and D-isomers; introduction of other substituents on the α-carbon. Enhanced potency and selectivity; reduced off-target effects. targetmol.com
Allyl Side Chain Site of metabolic activation to a more potent GAD inhibitor (2-keto-4-pentenoic acid). Altering chain length; introducing substituents on the double bond; replacing the double bond with other functional groups. Modulation of metabolic stability, potency, and target specificity. targetmol.comnbinno.com
Carboxylic Acid Group Essential for amino acid structure and interaction with binding sites. Esterification or amidation to create prodrugs. Improved cell permeability and pharmacokinetic properties. researchgate.net
Amine Group Key for amino acid identity and receptor interactions. Acylation or alkylation. Altered binding affinity and selectivity. nih.gov

Application in Plant Stress Physiology and Environmental Sciences (e.g., Aluminum Stress Tolerance)

A novel and largely unexplored frontier for this compound research is its potential application in agriculture and environmental science, particularly in mitigating plant stress. Aluminum toxicity is a major factor limiting crop productivity in acidic soils, which make up a significant portion of the world's arable land. nih.govresearchgate.net In soils with a pH below 5.0, aluminum becomes soluble (as Al³⁺) and highly toxic to plants, with the primary symptom being a rapid inhibition of root growth. nih.govfrontiersin.orgmdpi.com This root stunting severely impairs the plant's ability to take up water and essential nutrients, leading to reduced crop yields. frontiersin.org

Plants have evolved complex mechanisms to tolerate aluminum stress, including the exclusion of Al³⁺ from the root tip and internal detoxification pathways. frontiersin.orgfrontiersin.org These responses involve intricate signaling cascades and metabolic adjustments. While no direct studies have yet linked this compound to aluminum tolerance, its role as a modulator of a fundamental metabolic pathway—amino acid synthesis—presents an intriguing possibility. Amino acids are central to plant metabolism, serving as building blocks for proteins and as precursors for a vast array of compounds involved in growth, development, and stress responses.

Future research could investigate whether the application of this compound or its derivatives could influence plant stress responses. It is conceivable that modulating specific amino acid pathways could trigger or enhance a plant's innate defense mechanisms against abiotic stressors like aluminum toxicity. For instance, altering metabolic fluxes could potentially increase the production of organic acids that chelate aluminum ions, a known tolerance mechanism in many plants. mdpi.comfrontiersin.org This area of research represents a significant opportunity to develop new strategies for improving crop resilience in challenging environmental conditions.

Development of Advanced Materials and Bioconjugates

The unique chemical structure of allylglycine makes it a valuable building block for the synthesis of advanced materials and bioconjugates. nbinno.com The key to its utility lies in the allyl side chain, which contains a carbon-carbon double bond. This functional group is highly versatile and can participate in a wide range of chemical transformations, serving as a "handle" for chemists to attach other molecules or to initiate polymerization. nbinno.com

The reactivity of the allyl group allows for its use in several powerful chemical reactions, including:

Cross-coupling reactions: To form new carbon-carbon bonds.

Radical additions: To add new functional groups across the double bond.

Polymerization: To create long-chain polymers with amino acid functionalities integrated into their structure. nbinno.com

This versatility enables researchers to incorporate allylglycine into peptides and proteins, creating non-canonical structures with altered biological activity, enhanced stability, or novel binding affinities. researchgate.netnbinno.com Such modified proteins are crucial for developing new therapeutic peptides or diagnostic agents. Beyond biochemistry, allylglycine derivatives are being explored in materials science. They can be used for surface modification, where the allyl group covalently attaches molecules to a substrate, creating functionalized biomaterials or highly sensitive biosensors. nbinno.com The ability to stereochemically control the synthesis of allylglycine derivatives further expands their potential, allowing for the creation of precisely defined three-dimensional molecular architectures. google.com This opens the door to designing new polymers and smart materials with properties tailored for specific applications in medicine, biotechnology, and nanotechnology. nih.govnih.gov

Table 3: Chemical Utility of the Allyl Group in this compound for Material Science

Reaction Type Description Application Citation
Peptide Synthesis Incorporation as a non-canonical amino acid into peptide chains. Creating peptides with modified stability, structure, and biological function. nbinno.com
Polymerization Using the double bond as a monomer unit to form polymers. Development of novel biocompatible or biodegradable polymers. nbinno.com
Bioconjugation Attaching other molecules (e.g., drugs, fluorophores) to the allyl group. Creating antibody-drug conjugates, functionalized proteins, and diagnostic tools. nih.gov
Surface Functionalization Covalently bonding the allyl group to surfaces. Manufacturing of biosensors and functionalized biomaterials. nbinno.com
Cross-Coupling Reactions Forming new C-C bonds to build complex molecular architectures. Synthesis of complex organic molecules and advanced materials. nbinno.com

Computational and Systems Biology Approaches for Predictive Modeling

The advancement of computational tools offers a powerful avenue for accelerating research into this compound and its derivatives, enabling predictive modeling that can guide and refine experimental work. nih.gov In silico approaches, such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling, are becoming indispensable in drug discovery and materials science. nih.govnih.gov

Molecular Docking studies can be used to predict how this compound and its analogs bind to the active site of GAD or other potential protein targets. nih.govmdpi.com By simulating the interaction between the ligand (allylglycine derivative) and the protein, researchers can estimate the binding affinity and identify key interactions, providing insights into the mechanism of action at a molecular level.

Molecular Dynamics (MD) Simulations take this a step further by simulating the movement of every atom in the ligand-protein complex over time. nih.govnih.gov This provides a dynamic view of the binding stability, revealing how the molecules interact and fluctuate in a simulated physiological environment. This can help confirm the stability of binding modes predicted by docking and provide a more accurate picture of the interaction.

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to build models that correlate the chemical structure of compounds with their biological activity. mdpi.com By training a model on a set of allylglycine derivatives with known activities, researchers can then use the model to predict the activity of new, yet-to-be-synthesized compounds. This allows for the virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and testing, which significantly saves time and resources. nih.gov

Together, these computational and systems biology approaches enable a rational design cycle for the development of novel allylglycine-based molecules. nih.gov They can be used to predict efficacy, explore potential off-target effects, and optimize properties for therapeutic, agricultural, or material science applications, paving the way for the next generation of compounds derived from this compound.

Table 4: Application of Computational Approaches to this compound Research

Computational Method Objective Specific Application for this compound Citation
Molecular Docking Predict binding mode and affinity of a ligand to a protein target. Simulate the binding of allylglycine derivatives to GAD to predict inhibitory potential. nih.govmdpi.com
Molecular Dynamics (MD) Simulation Assess the stability of a ligand-protein complex over time. Analyze the stability of the allylglycine-GAD complex to understand the dynamics of inhibition. nih.govnih.gov
QSAR Modeling Predict the biological activity of new compounds based on their structure. Develop models to predict the GAD inhibitory activity of novel allylglycine analogs before synthesis. mdpi.com
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. Screen virtual allylglycine derivatives for drug-like properties to prioritize candidates for development. nih.gov

Q & A

Q. What are the established synthetic routes for DL-Allylglycine, and how do experimental conditions influence yield?

this compound (C₅H₉NO₂) is typically synthesized via Strecker synthesis or enzymatic resolution of racemic mixtures. For example, Schlaad et al. demonstrated thiol-ene coupling of poly(this compound) under controlled radical polymerization conditions, achieving tunable molecular weights by adjusting monomer-to-initiator ratios and reaction time . Yield optimization requires precise pH control (6.5–7.5) and inert atmospheres to prevent side reactions like oxidation of the allyl group. Characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound purity and stereochemistry?

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • NMR spectroscopy : The allyl proton signals (δ 5.2–5.8 ppm) and α-amino protons (δ 3.1–3.3 ppm) are diagnostic for purity .
  • Elemental analysis : Deviations >0.3% from theoretical C/N/O ratios indicate impurities.
    Consistent protocols for sample preparation (e.g., drying under vacuum) are essential to avoid hygroscopic artifacts .

Q. What are the primary applications of this compound in peptide and polymer research?

this compound serves as a non-natural amino acid in peptidomimetics, enabling side-chain functionalization for drug delivery systems. Its allyl group facilitates post-polymerization modifications, such as click chemistry (e.g., thiol-ene reactions), to attach bioactive moieties . In polymer science, it enhances thermal stability in polyamides due to rigid backbone conformations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from:

  • Variability in enantiomeric purity : Use chiral chromatography to quantify D/L ratios and correlate with bioactivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize reactive intermediates, altering kinetics. Replicate assays in multiple solvents and report dielectric constants .
  • Cell-line specificity : Validate cytotoxicity assays across ≥3 cell lines (e.g., HEK293, HepG2) with standardized viability metrics (e.g., MTT vs. ATP luminescence) .

Q. What advanced strategies improve enantioselective synthesis of L-Allylglycine from DL mixtures?

  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify the D-enantiomer, leaving L-Allylglycine in the aqueous phase. Optimize enzyme loading (5–10 wt%) and temperature (30–40°C) for >90% ee .
  • Dynamic kinetic resolution : Combine palladium catalysts with chiral ligands to racemize the undesired enantiomer in situ, achieving >95% ee .

Q. How can computational modeling guide the design of this compound-based polymers?

  • Density Functional Theory (DFT) : Predict reactivity of the allyl group with thiols or azides. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to identify optimal reaction conditions .
  • Molecular Dynamics (MD) : Simulate polymer chain flexibility in aqueous vs. lipid environments to optimize drug encapsulation efficiency .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound handling and storage?

  • Storage : Lyophilize and store at −20°C under argon to prevent degradation. Monitor for color changes (yellowing indicates oxidation) .
  • Safety : Use fume hoods and nitrile gloves during synthesis; allyl derivatives are irritants (LD50 oral rat: 450 mg/kg) .

Q. How should researchers document experimental parameters for peer review?

  • Detailed Supplementary Information : Include raw NMR spectra, HPLC chromatograms, and kinetic data. Follow Beilstein Journal guidelines for compound characterization .
  • Data repositories : Upload crystallographic data (e.g., CCDC) or spectral libraries (e.g., PubChem) for public access .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response studies with this compound?

  • Non-linear regression : Fit IC50 values using four-parameter logistic models (e.g., GraphPad Prism). Report R² >0.95 and confidence intervals .
  • ANOVA with Tukey post-hoc tests : Compare treatment groups in multi-dose experiments (p<0.05 threshold) .

Q. How to address low yields in solid-phase peptide synthesis (SPPS) incorporating this compound?

  • Coupling optimization : Use HATU/DIPEA in DMF for 2 hours at 25°C. Monitor by Kaiser test.
  • Side-chain protection : Protect the allyl group with Alloc (allyloxycarbonyl) to prevent undesired reactions during SPPS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.